molecular formula C14H17N3O2S B1300926 4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid CAS No. 313534-23-5

4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid

Cat. No.: B1300926
CAS No.: 313534-23-5
M. Wt: 291.37 g/mol
InChI Key: SVEXEHYBLPXJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures containing multiple ring systems. According to the PubChem database, the official International Union of Pure and Applied Chemistry name is 4-(5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-ylamino)butanoic acid. This nomenclature reflects the structural hierarchy beginning with the butyric acid chain as the principal functional group, followed by the substituted heterocyclic moiety.

The molecular formula of this compound is C₁₄H₁₇N₃O₂S, indicating the presence of fourteen carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular weight is precisely calculated as 291.37 grams per mole, which corresponds to the sum of all constituent atomic masses. The structural complexity arises from the fusion of three distinct ring systems: a cyclohexane ring, a thiophene ring, and a pyrimidine ring, all interconnected to form the characteristic benzothieno[2,3-d]pyrimidine scaffold.

The International Union of Pure and Applied Chemistry naming system systematically describes each component of the molecule, starting with the butanoic acid backbone that contains four carbon atoms in a linear chain with a terminal carboxylic acid group. The amino substituent at the fourth position creates the linkage to the heterocyclic system. The heterocyclic portion is designated as 5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin, indicating that the benzene ring is partially saturated (tetrahydro) and fused with both thiophene and pyrimidine rings in a specific geometric arrangement.

Alternative Synonyms and Registry Identifiers

This compound is recognized by multiple synonyms and registry identifiers across various chemical databases and literature sources. The Chemical Abstracts Service registry number 313534-23-5 serves as the unique identifier for this specific chemical entity. The PubChem Compound Identification Number 1561932 provides another standardized reference for database searches and chemical information retrieval.

The compound appears under several alternative nomenclature systems, reflecting different approaches to naming complex heterocyclic structures. These include 4-((5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)amino)butanoic acid, which emphasizes the pyrimidin-4-yl substitution pattern. Another variant, 4-(5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-ylamino)butanoic acid, uses the benzothiolo designation for the fused ring system. Additional synonyms include 4-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylamino)butanoic acid and 4-[(5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid.

The diversity of nomenclature reflects the complexity of systematic naming for polycyclic heterocycles containing multiple heteroatoms. Chemical databases often employ different conventions for describing the same structural features, leading to variations in the formal names while maintaining chemical accuracy. The compound also appears with various commercial identifiers such as DTXSID201139664, STL041709, and AKOS000301347, which are used by chemical suppliers and research institutions for inventory and procurement purposes.

Identifier Type Value Source
Chemical Abstracts Service Number 313534-23-5 PubChem, ChemicalBook
PubChem Compound Identification 1561932 PubChem
Molecular Formula C₁₄H₁₇N₃O₂S PubChem, ChemicalBook
Molecular Weight 291.37 g/mol PubChem, ChemicalBook
International Union of Pure and Applied Chemistry Name 4-(5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-ylamino)butanoic acid PubChem

Structural Relationship to Thieno[2,3-d]pyrimidine Core Scaffold

The structural foundation of 4-(5,6,7,8-Tetrahydro-benzothieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid is built upon the thieno[2,3-d]pyrimidine core scaffold, which represents a bioisosteric replacement for purine bases found in nucleic acids. The thieno[2,3-d]pyrimidine framework is characterized by the fusion of a thiophene ring with a pyrimidine ring, creating a bicyclic heterocyclic system that mimics the electronic and spatial properties of adenine and guanine. This structural similarity has made thieno[2,3-d]pyrimidine derivatives valuable scaffolds in medicinal chemistry for the development of compounds with diverse biological activities.

The benzothieno[2,3-d]pyrimidine system in this compound represents a tricyclic extension of the basic thieno[2,3-d]pyrimidine scaffold through the fusion of an additional benzene ring. Research has demonstrated that this tricyclic benzothieno[2,3-d]pyrimidine scaffold is highly conducive to biological activity and can serve as an effective framework for enzyme inhibition. The tetrahydro designation indicates that the benzene ring portion exists in a partially saturated state, specifically involving the cyclohexane ring formed by positions 5, 6, 7, and 8 of the benzo ring system.

The thieno[2,3-d]pyrimidine scaffold exhibits structural versatility that allows for various substitution patterns and functional group modifications. Studies have shown that the thieno[2,3-d]pyrimidine ring system can accommodate different substituents at multiple positions, particularly at the 2- and 4-positions of the pyrimidine ring, which significantly influence the biological properties of the resulting compounds. The 4-amino substitution pattern present in this compound is particularly noteworthy, as it provides a site for further derivatization and conjugation with other molecular fragments, such as the butyric acid moiety in this specific case.

The sulfur atom in the thiophene ring plays a crucial role in the overall electronic properties of the scaffold. Research has indicated that the sulfur atom can participate in various intermolecular interactions and may influence the binding characteristics of compounds containing this scaffold. The size of the sulfur atom creates a spatial arrangement that is intermediate between nitrogen-containing and carbon-containing ring systems, contributing to the unique properties of thieno[2,3-d]pyrimidine derivatives.

The structural relationship between this compound and the parent thieno[2,3-d]pyrimidine scaffold is further emphasized by the preservation of the key nitrogen atoms at positions 1 and 3 of the pyrimidine ring, which are essential for hydrogen bonding interactions with biological targets. The amino group at position 4 serves as a critical pharmacophore element that can engage in specific interactions with enzyme active sites or receptor binding pockets. The extension of the scaffold through the butyric acid chain provides additional opportunities for molecular recognition and binding affinity modulation.

Properties

IUPAC Name

4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c18-11(19)6-3-7-15-13-12-9-4-1-2-5-10(9)20-14(12)17-8-16-13/h8H,1-7H2,(H,18,19)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEXEHYBLPXJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201139664
Record name 4-[(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313534-23-5
Record name 4-[(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313534-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of thieno[2,3-d]pyrimidin-4-amine with butyric acid derivatives under specific conditions. The reaction conditions often include the use of solvents like dichloroethane and catalysts such as pyridine, with the reaction being carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Key Observations :

  • The butyric acid chain in the target compound improves aqueous solubility compared to methyl or ethyl ester derivatives (e.g., A5, A6 in ).

Comparative Analysis :

  • Antiviral activity observed in highlights the scaffold’s versatility, though substituent choice (e.g., benzyl vs. butyric acid) dictates target specificity.
  • Shorter-chain analogs (e.g., propionic acid derivatives in ) may exhibit reduced cellular uptake compared to the target’s longer aliphatic chain.

Pharmacological and Physicochemical Properties

Critical properties of the target compound and analogs:

Property Target Compound Acetohydrazide Derivative Imidazolidinedione HDAC Inhibitor
Molecular Weight 277.35 g/mol 368–425 g/mol 450.5 g/mol 300–400 g/mol
Melting Point Not reported 162–234°C >250°C 150–200°C
Solubility (Predicted) High (carboxylic acid) Moderate (hydrazide) Low (rigid core) Variable (ZBG-dependent)
LogP ~1.5 (estimated) 2.8–3.5 3.2 1.8–2.5

Key Takeaways :

  • The target compound’s carboxylic acid group lowers LogP (predicting better aqueous solubility) versus methylthio or benzyl derivatives .

Biological Activity

4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid is a compound belonging to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the realms of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H16N4S\text{C}_{13}\text{H}_{16}\text{N}_{4}\text{S}

This compound features a thienopyrimidine core structure that is known for its diverse biological activities.

Preliminary studies suggest that this compound may interact with various biomolecules. It is hypothesized to exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Gene Expression Modulation : It could influence gene expression patterns that are crucial for cellular metabolism and function.
  • Cell Signaling Pathway Alteration : Potential alterations in signaling pathways could lead to various physiological responses.

Cellular Effects

Research indicates that this compound may have a significant impact on cell viability and proliferation across different cell lines. The effects observed include:

  • Cytotoxicity : Certain concentrations may induce cytotoxic effects in cancer cell lines.
  • Cell Cycle Arrest : It has been noted to cause cell cycle arrest at specific phases.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of the compound on human cancer cell lines. The results indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM depending on the cell line tested. The compound demonstrated higher efficacy against breast cancer cells compared to prostate cancer cells.
  • Animal Models : In vivo studies using murine models showed that administration of the compound resulted in a significant reduction in tumor size when compared to control groups. Dosage variations (10 mg/kg vs. 20 mg/kg) indicated that higher doses correlated with enhanced anti-tumor activity.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityIC50 = 10-30 µM
Cell Cycle ArrestG1 phase arrest observed
Tumor Growth InhibitionSignificant reduction in tumor size
Enzyme InteractionPotential inhibition of specific enzymes

Q & A

Basic: What are the optimized synthetic routes for 4-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves cyclocondensation of azomethine intermediates. For example, azomethine derivatives (e.g., 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide) are refluxed in glacial acetic acid with DMSO to facilitate heterocyclization, yielding the pyrimidine core . Precipitation is achieved using cold sodium chloride solution, followed by recrystallization from acetic acid. Key intermediates are characterized via 1^1H NMR, 13^{13}C NMR, and IR spectroscopy to confirm regiochemistry and functional group integrity .

Basic: How is structural confirmation of the compound and its derivatives achieved in academic research?

Methodological Answer:
Structural validation employs:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–7.5 ppm, methylene groups in the tetrahydro ring at δ 2.5–3.2 ppm) .
  • X-ray Diffraction (XRD) : Resolves crystal packing and confirms bicyclic systems (e.g., dihedral angles between thieno and pyrimidine rings ≈ 5–10°) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, S content (e.g., ±0.3% deviation) .

Advanced: What experimental designs are used to evaluate the compound’s pharmacological activity, and how are contradictions in biological data addressed?

Methodological Answer:

  • In Vitro Assays : Apoptosis induction in cancer cells (e.g., MCF-7 breast cancer lines) via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
  • Docking Studies : Molecular docking (AutoDock Vina) predicts binding to targets like EGFR or tyrosinase, with scoring functions (e.g., ΔG ≈ −8.5 kcal/mol) .
  • Data Contradictions : Discrepancies in IC50_{50} values (e.g., 5 μM vs. 12 μM) may arise from assay conditions (serum concentration, incubation time). Cross-validation using orthogonal methods (e.g., SPR for binding affinity) is recommended .

Advanced: How do structural modifications at the 2- and 4-positions influence biological activity?

Methodological Answer:

  • 2-Substituents : Bulky groups (e.g., 3,5-di-tert-butyl-4-hydroxyphenyl) enhance tyrosinase inhibition (IC50_{50} ≈ 2.1 μM) by increasing hydrophobic interactions .
  • 4-Amino Linkers : Butyric acid derivatives improve aqueous solubility (logP reduction from 3.2 to 1.8) and pharmacokinetic profiles (e.g., t1/2_{1/2} = 4.2 h in murine models) .
  • SAR Trends : Electron-withdrawing groups at C2 reduce cytotoxicity (e.g., nitro vs. methyl: IC50_{50} increases from 10 μM to >50 μM) .

Advanced: What computational strategies are employed to study structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulations (AMBER force field) assess binding stability (e.g., RMSD < 2.0 Å over 100 ns) .
  • QSAR Models : 2D descriptors (e.g., topological polar surface area, TPSA) correlate with permeability (R2^2 = 0.82 for Caco-2 assays) .
  • Free Energy Perturbation (FEP) : Predicts ΔΔG for substituent changes (e.g., −OH to −OCH3_3 improves binding by 1.3 kcal/mol) .

Advanced: How are in vivo efficacy and pharmacokinetic properties evaluated for this compound?

Methodological Answer:

  • Xenograft Models : Nude mice with MDA-MB-231 tumors (100 mg/kg oral dosing, 21 days) show 60% tumor reduction vs. control .
  • PK Parameters : LC-MS/MS quantifies plasma concentrations (Cmax_{max} = 1.2 μg/mL, AUC = 15 μg·h/mL) .
  • Metabolite ID : Hepatocyte incubations with LC-HRMS identify glucuronidation at the butyric acid moiety .

Advanced: What challenges arise in synthesizing novel derivatives, and how are they mitigated?

Methodological Answer:

  • Low Yields : Cyclocondensation reactions may yield <50% due to steric hindrance. Microwave-assisted synthesis (100°C, 30 min) improves efficiency to 75% .
  • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) separates regioisomers. Reverse-phase HPLC (C18, acetonitrile/water) resolves polar metabolites .
  • Scale-Up : Recrystallization in acetic acid vs. ethanol affects crystal size (50 μm vs. 20 μm), impacting dissolution rates .

Advanced: How are analytical method variations reconciled in structural studies?

Methodological Answer:

  • NMR Solvent Effects : DMSO-d6_6 vs. CDCl3_3 shifts proton signals (e.g., NH peaks at δ 10.2 vs. 8.9). Multi-solvent validation ensures consistency .
  • XRD vs. DFT : Discrepancies in bond lengths (e.g., C-S: 1.72 Å experimental vs. 1.68 Å calculated) are resolved via B3LYP/6-31G(d) optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.